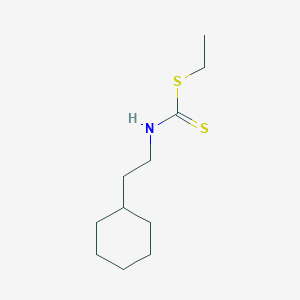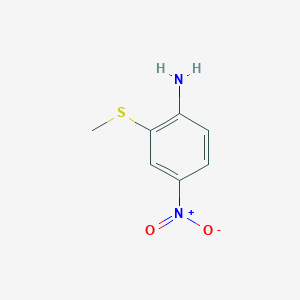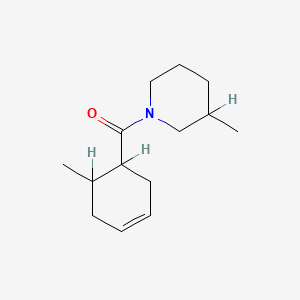
Ethyl (2-cyclohexylethyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-cyclohexylethyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
準備方法
The synthesis of Ethyl (2-cyclohexylethyl)carbamodithioate typically involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of carbon disulfide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Ethyl (2-cyclohexylethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or disulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
科学的研究の応用
Ethyl (2-cyclohexylethyl)carbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used as a vulcanization accelerator in the rubber industry, a froth flotation collector in mining, and as an additive in lubricants .
作用機序
The mechanism of action of Ethyl (2-cyclohexylethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
類似化合物との比較
Ethyl (2-cyclohexylethyl)carbamodithioate can be compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate These compounds share similar chelating properties but differ in their specific applications and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
特性
CAS番号 |
72594-00-4 |
|---|---|
分子式 |
C11H21NS2 |
分子量 |
231.4 g/mol |
IUPAC名 |
ethyl N-(2-cyclohexylethyl)carbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13) |
InChIキー |
UGAIBHBGOIFADL-UHFFFAOYSA-N |
正規SMILES |
CCSC(=S)NCCC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)





![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)




